molecular formula C₁₅H₁₀N₂O₂ B1145723 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde CAS No. 1401112-00-2

2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde

Cat. No.: B1145723
CAS No.: 1401112-00-2
M. Wt: 250.25
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Description

2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in the development of pharmaceuticals. The presence of a formyl group at the 2-position of the phenyl ring and a quinazoline-2(1H)-one moiety makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

The synthesis of 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde can be achieved through several methods. One common approach involves the Chan–Evans–Lam coupling reaction. This method utilizes (2-formylphenyl)boronic acids and guanidines under relatively mild conditions with copper(I) iodide (CuI) as a catalyst and methanol as the solvent . The reaction proceeds efficiently to form the desired quinazoline derivative.

Chemical Reactions Analysis

2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form imines or other derivatives.

Common reagents and conditions for these reactions include the use of organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as CuI for coupling reactions .

Scientific Research Applications

2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The formyl group and quinazoline moiety allow the compound to form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. Specific pathways and targets depend on the derivative and its intended application .

Comparison with Similar Compounds

Similar compounds to 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde include other quinazoline derivatives such as:

    2-Aminoquinazoline: Known for its role in kinase inhibition and pharmaceutical development.

    4-Quinazolinone: Used in the synthesis of various bioactive molecules.

    6,7-Dimethoxyquinazoline: Studied for its potential anticancer properties.

What sets this compound apart is the presence of the formyl group, which provides unique reactivity and potential for further functionalization .

Biological Activity

2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde, a compound derived from quinazoline, has garnered attention in biological research due to its diverse pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₅N₂O
  • Molecular Weight : 159.15 g/mol

This compound features a quinazoline ring fused with a benzaldehyde moiety, which is crucial for its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The compound's mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

  • Case Study : In a study involving MCF-7 cells, treatment with this compound resulted in a significant decrease in cell viability with an IC50 value of approximately 45 µM. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, which is particularly relevant in cancer treatment.
  • Reactive Oxygen Species (ROS) Modulation : It alters ROS levels within cells, promoting oxidative stress that can lead to apoptosis in cancer cells.
  • Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Research Findings

Recent studies have expanded on the biological activities and potential applications of this compound:

  • A theoretical study highlighted its ability to absorb light effectively in the UVA region, suggesting potential applications in phototherapy for skin cancers.
  • Investigations into its antifungal properties have also shown efficacy against drug-resistant fungal strains, indicating a broader therapeutic potential.

Properties

IUPAC Name

2-(2-oxoquinazolin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-10-12-6-2-4-8-14(12)17-13-7-3-1-5-11(13)9-16-15(17)19/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCPZMREUKIYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=O)N2C3=CC=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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